![molecular formula C16H12FN B2583425 2-(4-Fluorophenyl)-3-methylquinoline CAS No. 577-90-2](/img/structure/B2583425.png)
2-(4-Fluorophenyl)-3-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Fluorophenyl)-3-methylquinoline is a member of quinolines . It is a compound with the molecular formula C15H10FN .
Molecular Structure Analysis
The molecular structure of 2-(4-Fluorophenyl)-3-methylquinoline consists of a quinoline ring attached to a 4-fluorophenyl group . The exact structure can be represented by the SMILES stringC1=CC=C2C (=C1)C=CC (=N2)C3=CC=C (C=C3)F
.
Scientific Research Applications
Anticancer Applications
- Potent Antitumor Agents : A range of 2-phenylquinolin-4-ones (2-PQs) derivatives, including 2-(4-Fluorophenyl)-3-methylquinoline, have been synthesized and evaluated for their cytotoxic activity against various tumor cell lines. For instance, one study identified several analogs exhibiting significant inhibitory activity against all tested tumor cell lines, suggesting their potential as clinical candidates for cancer treatment (Chou et al., 2010).
- Inhibition of Tubulin Assembly : Certain derivatives of 2-(4-Fluorophenyl)-3-methylquinoline have been shown to inhibit tubulin assembly, a crucial process in cell division, making them potential antitumor agents. A particular focus has been on synthesizing analogs that demonstrate selective cytotoxicity against various cancer cell lines, such as leukemia, colon cancer, and melanoma (Chang et al., 2009).
Inhibitors in Biological Processes
- Inhibition of Influenza A Endonuclease : Derivatives of 3-hydroxyquinolin-2(1H)-ones, structurally related to 2-(4-Fluorophenyl)-3-methylquinoline, have been evaluated as inhibitors of 2009 pandemic H1N1 influenza A endonuclease. Some of these derivatives have shown potent inhibitory effects, suggesting their potential application in antiviral therapies (Sagong et al., 2013).
Fluorescence Studies
- Fluorescent Probes : Some derivatives of 2-(4-Fluorophenyl)-3-methylquinoline have been studied for their fluorescence properties. These compounds could serve as molecular fluorescent probes, potentially useful in various biological applications. The studies have focused on evaluating their fluorescence behavior in different solvents and the effects of substituents on their fluorescence quantum yields (Hisham et al., 2019).
properties
IUPAC Name |
2-(4-fluorophenyl)-3-methylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN/c1-11-10-13-4-2-3-5-15(13)18-16(11)12-6-8-14(17)9-7-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIIIMSZBCOOOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-3-methylquinoline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.